molecular formula C13H12ClN3O3S B2479924 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 731793-31-0

4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2479924
CAS No.: 731793-31-0
M. Wt: 325.77
InChI Key: AHBHBNXIQLXFJC-UHFFFAOYSA-N
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Description

4-Chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid ( 731793-31-0) is a synthetic small molecule featuring a benzamide core linked to a 1-methyl-1H-imidazole scaffold via a sulfanyl acetamido bridge. This specific structure places it within a class of compounds that have demonstrated significant potential in biomedical research, particularly as a scaffold for developing new therapeutic agents. The compound's key research value lies in its structural similarity to other documented bioactive molecules. Scientific studies on closely related benzimidazole and imidazole derivatives have shown that these hybrids can exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, such structural motifs have been evaluated for their anticancer properties . Notably, certain analogues have demonstrated potent cytotoxic activity against human colorectal carcinoma cell lines (e.g., HCT116), with some compounds showing greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The imidazole moiety is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen bonding and dipole interactions within biological systems, which often contributes to high binding affinity with enzyme targets . This product is provided for research purposes to support investigations in drug discovery, chemical biology, and medicinal chemistry. It is intended for use in in vitro assays only. For Research Use Only . This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-17-5-4-15-13(17)21-7-11(18)16-10-6-8(12(19)20)2-3-9(10)14/h2-6H,7H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHBNXIQLXFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Functional Group Reactivity

Key reactive sites include:

  • Chlorine atom at position 4 (aromatic ring)

  • Acetamido group (-NHCO-) at position 3

  • Benzoic acid (-COOH) group

  • Imidazole-sulfanyl (-S-CH2-CONH-) side chain

Hydrolytic Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanism
Amide hydrolysis6M HCl, reflux, 12 hrs4-Chloro-3-aminobenzoic acid + 2-[(1-methylimidazol-2-yl)sulfanyl]acetic acidAcid-catalyzed cleavage of amide
EsterificationH<sup>+</sup>, ROH, ΔCorresponding ester derivatives (e.g., methyl/ethyl esters)Nucleophilic acyl substitution
Imidazole ring openingStrong oxidizers (e.g., KMnO<sub>4</sub>)Sulfone/sulfoxide derivatives (theoretical)Oxidation at sulfur atom

Note: Hydrolysis data inferred from acetamido group reactivity in related benzamide systems .

Electrophilic Aromatic Substitution (EAS)

The chloro-substituted aromatic ring directs further substitution:

Position Reagent Product Orientation
Para to -ClHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Chloro-3-(...)benzoic acid-*NO<sub>2</sub>Meta to -COOH
Ortho to -ClCl<sub>2</sub>/FeCl<sub>3</sub>Dichloro derivative (theoretical)Steric hindrance likely limits

The electron-withdrawing -COOH group deactivates the ring, favoring nitration at meta positions relative to itself .

Nucleophilic Substitution

The chloro group participates in SNAr reactions:

Nucleophile Conditions Product Yield (Theoretical)
NH<sub>3</sub>150°C, Cu catalyst4-Amino-3-(...)benzoic acid~60% (analogous systems)
HS<sup>-</sup>DMF, 80°C4-Mercapto derivativeLimited data

Chlorine's poor leaving-group ability necessitates harsh conditions or catalysts .

Coordination Chemistry

The imidazole nitrogen and carboxylate oxygen enable metal complexation:

Metal Ion Stoichiometry Application Stability Constant
Cu(II)1:2 (M:L)Antimicrobial enhancementlog β = 8.2 (estimated)
Zn(II)1:1Enzyme inhibition studiesData unavailable

Analogous imidazole-containing compounds show enhanced bioactivity upon metal binding .

Biochemical Interactions

Though not strictly chemical reactions, its interactions with biological systems include:

  • Proton transfer : Benzoic acid group participates in pH-dependent ionic bonding with bacterial membranes.

  • Disulfide exchange : Sulfanyl group may react with cysteine residues in enzymes (theoretical) .

Stability Profile

Critical degradation pathways under stress conditions:

Condition Degradation Pathway Identified By
UV light (254 nm)Photooxidation of imidazole ringHPLC-MS (hypothetical)
pH > 10Saponification of amide bondTLC monitoring
Moist heat (60°C)Hydrolysis to benzoic acidStability-indicating assays

Scientific Research Applications

4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The acetamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Structural Differences vs. Target Compound Reference
4-Chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid (Target) C₁₃H₁₃ClN₃O₃S Benzoic acid core, chloro, methylimidazole-sulfanyl-acetamido N/A
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide C₂₅H₂₃ClN₆OS Benzimidazole core, hydrazide linker, dimethylamino-phenyl group Replaces benzoic acid with hydrazide; benzimidazole vs. imidazole
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide C₁₁H₁₀FN₃S₃ Thiadiazole core, fluorophenyl group Lacks benzoic acid; thiadiazole vs. imidazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₂₆H₁₈BrN₇O₂S Benzodiazole-phenoxymethyl-triazole-thiazole hybrid Complex triazole-thiazole system; bromophenyl substituent
Ceftaroline (CFT) C₂₂H₂₁ClN₆O₈PS³⁻ β-Lactam antibiotic derivative with thiadiazole and bicyclic core Entirely distinct β-lactam scaffold; therapeutic focus

Key Observations

Core Structure Variations :

  • The target compound’s benzoic acid core differentiates it from hydrazide- or β-lactam-based analogs (e.g., compound in , CFT in ). The carboxylic acid group may enhance solubility or enable ionic interactions in biological systems.
  • Heterocyclic systems vary significantly: imidazole (target), benzimidazole , thiadiazole , and triazole-thiazole hybrids influence electronic properties and binding affinities.

Substituent Effects: The 4-chloro substituent on the benzoic acid is absent in thiadiazole- or triazole-containing analogs, which instead feature halogens (e.g., 4-bromo in ) or fluorophenyl groups . Chlorine’s electronegativity may modulate reactivity or steric effects.

Benzimidazole analogs are often explored for anticancer or antiviral activity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling of methylimidazole-sulfanyl acetamide with chlorinated benzoic acid, analogous to methods in . In contrast, triazole-thiazole hybrids require click chemistry or multi-step heterocycle formation.

Biological Activity

4-Chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, also known by its CAS number 731793-31-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.

  • Molecular Formula : C₁₃H₁₂ClN₃O₃S
  • Molecular Weight : 325.77 g/mol
  • CAS Number : 731793-31-0

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including compounds similar to 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds demonstrated effectiveness against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial activity .
CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

Anticancer Activity

The anticancer potential of the compound has been evaluated in several studies. Compounds with similar structures have shown promising results against various cancer cell lines:

  • In vitro studies indicated that certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics, highlighting their potential as anticancer agents .
CompoundIC₅₀ (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme (ACE). These activities are crucial in various physiological processes and disease mechanisms:

  • Inhibition of ACE is particularly relevant for managing hypertension and cardiovascular diseases .

Case Studies and Research Findings

Several research articles have documented the biological activities of compounds related to 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid:

  • In Silico Studies : A study demonstrated that benzoic acid derivatives could bind effectively to cathepsins B and L, promoting proteolytic activity in cellular models. This suggests a mechanism through which these compounds may enhance protein degradation pathways, potentially influencing cancer cell survival .
  • Antioxidant Activity : Some derivatives were noted for their antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-3-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Cyclization under acidic/basic conditions (e.g., using triethylamine in ethanol) .
  • Sulfanyl linkage introduction : Reacting a thiol (e.g., 2-mercaptobenzimidazole) with a chloroacetamide intermediate in the presence of potassium carbonate .
  • Final coupling : Acid chlorides or activated esters are used for amide bond formation. Yield optimization requires precise control of temperature, solvent (e.g., ethanol for reflux), and stoichiometric ratios. Catalysts like triethylamine improve reaction efficiency, while purification via recrystallization or chromatography ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for biological assays) .

Q. What are the key intermediates in its synthesis, and how do their properties affect downstream reactivity?

Critical intermediates include:

  • 4-(2-Chloroacetamido)benzoic acid : Reactivity at the chloro site enables sulfanyl group incorporation .
  • Imidazole-thiol derivatives : Electron-rich sulfur atoms facilitate nucleophilic substitutions . Intermediate purity (e.g., via recrystallization) is crucial to avoid side reactions during coupling steps .

Advanced Research Questions

Q. How to design a robust experimental protocol for evaluating its antimicrobial or anticancer activity?

  • Assay selection : Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or MTT assays for cytotoxicity .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer studies) and vehicle controls (e.g., DMSO) .
  • Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Comparative assays : Test the compound under identical conditions (e.g., cell lines, incubation times) as conflicting studies .
  • Structural analogs : Synthesize derivatives to isolate the role of the sulfanyl-acetamido group in activity .
  • Meta-analysis : Pool data from multiple studies to identify trends in potency or selectivity .

Q. What mechanistic insights exist for the role of the sulfanyl-acetamido group in bioactivity?

  • Thiol-disulfide exchange : The sulfanyl group may interact with cysteine residues in target proteins, altering enzymatic activity .
  • Hydrogen bonding : The acetamido moiety enhances solubility and membrane permeability, critical for intracellular targets . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to enzymes like kinases or topoisomerases .

Q. What computational methods are suitable for predicting its structure-activity relationships (SAR)?

  • Molecular docking : Identifies potential binding sites in target proteins (e.g., using PDB structures) .
  • QSAR modeling : Correlates electronic properties (e.g., logP, HOMO/LUMO energies) with biological activity .
  • MD simulations : Assess stability of ligand-protein complexes over time .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 3–10) with HPLC monitoring. The benzoic acid group may degrade under strongly alkaline conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C typical for imidazole derivatives) .

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